(3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-2-one
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Overview
Description
Mannonic-delta-lactam is a chemical compound that belongs to the class of lactams, which are cyclic amides. This compound is derived from D-mannose, a type of sugar, and is known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. Mannonic-delta-lactam has been studied for its inhibitory activity against certain enzymes, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mannonic-delta-lactam typically involves the cyclization of D-mannonic acid. One common method includes the use of hydrogen chloride and hydrogen in the presence of palladium dihydroxide and palladium on activated charcoal as catalysts. This reaction is carried out in methanol or ethanol and takes approximately 48 hours to complete .
Industrial Production Methods
While specific industrial production methods for Mannonic-delta-lactam are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Mannonic-delta-lactam undergoes various chemical reactions, including:
Oxidation: Mannonic-delta-lactam can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactam ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other mild oxidants.
Reduction: Reducing agents such as hydrogen in the presence of palladium catalysts are commonly used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new groups into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different lactam derivatives, while reduction can yield modified lactam rings.
Scientific Research Applications
Mannonic-delta-lactam has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an enzyme inhibitor suggests possible therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Mannonic-delta-lactam can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Mannonic-delta-lactam involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can be useful in studying enzyme function and developing enzyme-targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Beta-lactam: Known for their antibiotic properties, beta-lactams include penicillins and cephalosporins.
Gamma-lactam: These compounds have a five-membered ring structure and are used in various chemical syntheses.
Uniqueness
Mannonic-delta-lactam is unique due to its specific inhibitory activity against certain enzymes, which is not commonly observed in other lactams. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications.
Properties
Molecular Formula |
C6H11NO5 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
AJJXPYDGVXIEHE-MBMOQRBOSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)N1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Origin of Product |
United States |
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